molecular formula C21H19N3O6S B3459917 N-(4-METHOXYPHENYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE CAS No. 5719-79-9

N-(4-METHOXYPHENYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3459917
CAS No.: 5719-79-9
M. Wt: 441.5 g/mol
InChI Key: NOTKUNPHICYJIV-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that features both methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Sulfonation: The addition of a sulfonamide group.

    Acetylation: The final step involves the acetylation of the amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are meticulously monitored to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group.

    Reduction: The methoxy group can be demethylated.

    Substitution: The sulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain cancers and bacterial infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-2-[N-(4-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE
  • N-(4-METHOXYPHENYL)-2-[N-(3-CHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Uniqueness

N-(4-METHOXYPHENYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-30-19-12-10-16(11-13-19)22-21(25)15-23(17-6-5-7-18(14-17)24(26)27)31(28,29)20-8-3-2-4-9-20/h2-14H,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTKUNPHICYJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360489
Record name ST50258569
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5719-79-9
Record name ST50258569
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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